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molecular formula C9H10BrN3 B8516526 2-[(5-Bromopyridin-3-yl)amino]-2-methylpropanenitrile

2-[(5-Bromopyridin-3-yl)amino]-2-methylpropanenitrile

Cat. No. B8516526
M. Wt: 240.10 g/mol
InChI Key: JIRTXEASQMWMFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096598B2

Procedure details

3-Amino-5-bromopyridine (Aldrich, 5.0 g, 28.9 mmol), acetone (6.37 ml, 87 mmol), Zinc chloride (0.5 M in THF) (11.56 ml, 5.78 mmol) were combined in acetonitrile (150 ml) and cooled to 0° C. The reaction was stirred for 10 min and trimethylsilylcyanide (10.46 ml, 78 mmol) was added dropwise. The reaction was heated to 85° C. in an oil bath with a reflux condensor. The reaction was monitored by LCMS and at 2 hrs the reaction was 80% complete. The reaction was cooled to room temperature and additional acetone (1.2 mL) and trimethylsilylcyanide (3 mL) added. The reaction was allowed to stir 18 hrs at 85° C. The reaction mixture was concentrated to reduce the volume by 50% and mixture poured into brine (100 mL). The pH was adjusted to 7.5 with aq. NaHCO3 and the product extracted with ethyl acetate (2×100 mL). The combined organic extracts were washed with brine, dried over Na2SO4, and resulting solution filtered thru a pad of silica. The filtrate was concentrated and the residue purified by silica gel chromatography, Biotage SNAP 100 g, eluting with EtOAc/isohexane (0-100%) to give 6.42 g, 93% yield of the desired product as an off-white solid, I-4a.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.37 mL
Type
reactant
Reaction Step Two
Quantity
10.46 mL
Type
reactant
Reaction Step Three
Quantity
1.2 mL
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five
Quantity
11.56 mL
Type
catalyst
Reaction Step Six
Yield
93%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Br:8])[CH:7]=1.[CH3:9][C:10]([CH3:12])=O.C[Si]([C:17]#[N:18])(C)C>C(#N)C.[Cl-].[Zn+2].[Cl-]>[Br:8][C:6]1[CH:7]=[C:2]([NH:1][C:10]([CH3:12])([CH3:9])[C:17]#[N:18])[CH:3]=[N:4][CH:5]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC=1C=NC=C(C1)Br
Step Two
Name
Quantity
6.37 mL
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
10.46 mL
Type
reactant
Smiles
C[Si](C)(C)C#N
Step Four
Name
Quantity
1.2 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
3 mL
Type
reactant
Smiles
C[Si](C)(C)C#N
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N
Step Six
Name
Quantity
11.56 mL
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated to 85° C. in an oil bath with a reflux condensor
WAIT
Type
WAIT
Details
The reaction was monitored by LCMS and at 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
STIRRING
Type
STIRRING
Details
to stir 18 hrs at 85° C
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
poured into brine (100 mL)
EXTRACTION
Type
EXTRACTION
Details
the product extracted with ethyl acetate (2×100 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
resulting solution
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue purified by silica gel chromatography, Biotage SNAP 100 g
WASH
Type
WASH
Details
eluting with EtOAc/isohexane (0-100%)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=C(C=NC1)NC(C#N)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.42 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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